molecular formula C18H20FN3O3S B2525811 Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate CAS No. 1110899-37-0

Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate

Cat. No.: B2525811
CAS No.: 1110899-37-0
M. Wt: 377.43
InChI Key: QJWHUGKLYVQRQX-UHFFFAOYSA-N
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Description

Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate is a complex organic compound that has gained attention in various fields such as medicinal chemistry and organic synthesis This compound's structure comprises a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, a fluoro-substituted benzene ring, and a propanamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate typically involves multiple steps:

  • Formation of the pyrimidine ring: : Starting with appropriate substrates, the pyrimidine ring is synthesized by cyclization reactions. For instance, the use of dicarbonyl compounds like acetylacetone in the presence of an appropriate nitrogen source can yield the desired pyrimidine core.

  • Introduction of the dimethyl and methylsulfanyl groups: : Selective methylation and thiomethylation reactions are employed to functionalize the pyrimidine ring at specific positions.

  • Attachment of the propanamido group: : This step involves amide bond formation between a suitable carboxylic acid derivative and an amine precursor, facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Synthesis of the fluorobenzoate moiety: : This involves the substitution of a fluorine atom on a benzene ring and subsequent esterification to form the benzoate ester.

  • Coupling of the pyrimidine and fluorobenzoate units: : The final step is the coupling of the functionalized pyrimidine with the fluorobenzoate, resulting in the target compound.

Industrial Production Methods

Industrial production of such compounds often relies on streamlined processes with optimizations for yield, purity, and cost-efficiency. Key factors include the selection of robust catalysts, solvents, and environmentally friendly reagents to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur-containing methylsulfanyl group, to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups if they are present in derivatized forms.

  • Substitution: : Halogen substitution at the fluorine position of the benzene ring is feasible under nucleophilic substitution conditions.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

  • Substitution: : Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.

  • Hydrolysis: : Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are used for ester hydrolysis.

Major Products Formed

The major products depend on the reaction conditions but include:

  • Oxidized derivatives (sulfoxides, sulfones)

  • Reduced derivatives (amines from nitro reduction)

  • Substituted benzene derivatives

  • Carboxylic acids from ester hydrolysis

Scientific Research Applications

Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate has diverse applications:

  • Medicinal Chemistry: : It serves as a lead compound in the design of inhibitors targeting specific enzymes or receptors implicated in diseases.

  • Biological Research: : Its functional groups enable interactions with biomolecules, making it useful for studying enzyme mechanisms or as a probe in biochemical assays.

  • Industrial Chemistry: : The compound's unique structure finds applications in the synthesis of advanced materials, including specialty polymers and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance:

  • Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites, blocking substrate access and catalytic activity.

  • Receptor Modulation: : It could act on cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzene

  • Ethyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate

  • Methyl 3-{3-[4,6-dimethyl-2-(ethylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate

Uniqueness

The unique feature of methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural variations can lead to differences in biological activity, selectivity, and efficacy in research applications.

Conclusion

This compound is a significant compound with multifaceted applications in scientific research and industry. Its unique structural features and versatile reactivity make it a valuable subject for further exploration and development in various fields.

Properties

IUPAC Name

methyl 3-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-10-13(11(2)21-18(20-10)26-4)6-8-16(23)22-15-9-12(17(24)25-3)5-7-14(15)19/h5,7,9H,6,8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWHUGKLYVQRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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